1-(4-Aminophenyl)azetidine-3-carboxylic acid
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Overview
Description
1-(4-Aminophenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.22 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid group attached to the azetidine ring. The compound also features an aminophenyl group, which is a benzene ring substituted with an amino group.
Scientific Research Applications
1-(4-Aminophenyl)azetidine-3-carboxylic acid has several scientific research applications, including:
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review on the synthesis, reactivity, and application of azetidines focuses on the most recent advances, trends, and future directions . This suggests that 1-(4-Aminophenyl)azetidine-3-carboxylic acid, as an azetidine derivative, may also have potential future applications in these areas.
Preparation Methods
The synthesis of 1-(4-Aminophenyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through nucleophilic substitution reactions, where an appropriate aminophenyl precursor reacts with the azetidine ring.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, reaction conditions, and purification techniques.
Chemical Reactions Analysis
1-(4-Aminophenyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents such as methanol or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups . The azetidine ring and aminophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Aminophenyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Aminophenyl)azetidine-2-carboxylic acid: This compound has a similar structure but with the carboxylic acid group attached to the second position of the azetidine ring instead of the third position.
1-(4-Aminophenyl)azetidine-4-carboxylic acid: This compound has the carboxylic acid group attached to the fourth position of the azetidine ring.
1-(4-Aminophenyl)azetidine-3-sulfonic acid: This compound has a sulfonic acid group instead of a carboxylic acid group attached to the azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(4-aminophenyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARYMOYIHDKMCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695064 |
Source
|
Record name | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887595-85-9 |
Source
|
Record name | 1-(4-Aminophenyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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